2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is an organophosphorus compound characterized by the presence of a phospholane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one typically involves the reaction of phenylphosphonic dichloride with 2,3-dihydroxy-2-methylbutane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phospholane derivatives with reduced functional groups.
Substitution: Formation of alkylated phospholane derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo oxidation and reduction reactions allows it to modulate redox states in biological systems, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a similar phenyl and hydroxyl group but lacking the phospholane ring.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Another compound with dihydroxy and phenyl groups but different structural arrangement.
Uniqueness
2,3-Dihydroxy-2-methyl-1-phenyl-1lambda~5~-phospholan-1-one is unique due to the presence of the phospholane ring, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
118970-30-2 |
---|---|
Molekularformel |
C11H15O3P |
Molekulargewicht |
226.21 g/mol |
IUPAC-Name |
2-methyl-1-oxo-1-phenyl-1λ5-phospholane-2,3-diol |
InChI |
InChI=1S/C11H15O3P/c1-11(13)10(12)7-8-15(11,14)9-5-3-2-4-6-9/h2-6,10,12-13H,7-8H2,1H3 |
InChI-Schlüssel |
TXLDFJXGDYSBGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCP1(=O)C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.